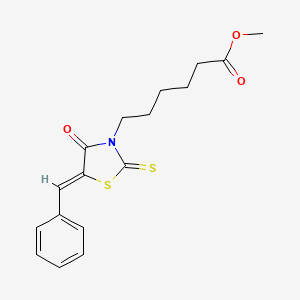
(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate” is a chemical compound. It is an impurity of Epalrestat , which is an aldose reductase inhibitor with an IC50 of 72 nM .
Synthesis Analysis
The synthesis of similar compounds, such as rhodanine-3-acetic acid derivatives, has been reported. These compounds were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Molecular Structure Analysis
The molecular formula of the compound is C12H9NO3S2 . The structure includes a five-membered heterocyclic substituent .Chemical Reactions Analysis
The compound shows high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.33 . It demonstrates high thermal stability, with stability demonstrated above 240 °C .Applications De Recherche Scientifique
Supramolecular Structures
Research on compounds closely related to "(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate" has shown significant interest in their supramolecular structures, characterized by hydrogen-bonded dimers, chains of rings, and complex sheets. These structures are notable for their wide C-C-C angles and the formation of cyclic dimeric units through N-H...O hydrogen bonds, contributing to their potential application in material science and drug design (Delgado et al., 2005).
Antimicrobial and Anticancer Activity
Synthesis of new derivatives, including 4-arylmethylidene-3-substituted-isoxazol-5(4H)-ones, has demonstrated excellent antimycobacterial and antibacterial activities against strains like Mycobacterium tuberculosis and Escherichia coli. Such compounds did not show cytotoxicity, indicating their potential as safe antimicrobial agents (Chavan et al., 2019). Additionally, certain 4-thiazolidinones containing the benzothiazole moiety have been evaluated for their antitumor activities, showing effectiveness against various cancer cell lines, suggesting their potential in cancer therapy (Havrylyuk et al., 2010).
Metal Compounds with Unsaturated Ligands
Studies have also focused on the synthesis of metal compounds, specifically cobalt(II) and zinc(II), using derivatives of benzothiazole, demonstrating the compounds' potential in the development of new materials with unique chemical properties (Téllez et al., 2004).
Photovoltaic Applications
Derivatives of benzothiazole have been explored for their use in photovoltaic applications, with a focus on designing chromophores for organic solar cells. The optoelectronic properties, including absorption profiles and electronic energy levels, of these compounds have been analyzed, highlighting their potential in enhancing the efficiency of organic photovoltaic devices (Farhat et al., 2020).
Orientations Futures
The compound and its derivatives have many biological properties and are tested for various applications such as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity . Future research may focus on exploring these properties further and developing new applications for these compounds.
Propriétés
IUPAC Name |
methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-21-15(19)10-6-3-7-11-18-16(20)14(23-17(18)22)12-13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZSQOCSPBCCT-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)

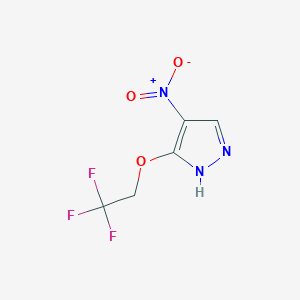
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)
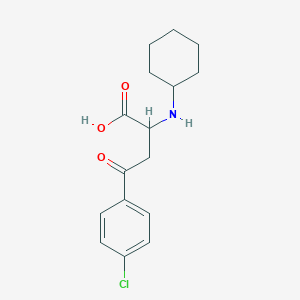
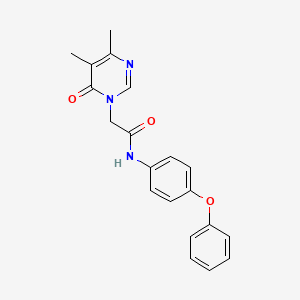

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)
![2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid](/img/structure/B2719935.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid](/img/structure/B2719936.png)
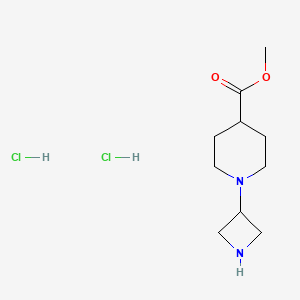
![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
